N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties and have been used in the synthesis of anti-tubercular compounds .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be characterized by techniques such as NMR, LC-MS, and HPLC .Scientific Research Applications
Antioxidant Activity
Benzothiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Some benzothiazole derivatives have shown analgesic and anti-inflammatory activities . This means they could potentially be used in the treatment of conditions that cause pain and inflammation.
Antimicrobial and Antifungal Activity
Benzothiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests they could be used in the development of new drugs to treat infections caused by bacteria and fungi.
Antiviral Activity
Some benzothiazole derivatives have shown antiviral activities . This means they could potentially be used in the treatment of viral infections.
Diuretic Activity
Benzothiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Anticonvulsant and Neuroprotective Activity
Benzothiazole derivatives have been found to have anticonvulsant and neuroprotective properties . This suggests they could be used in the treatment of conditions that cause seizures and to protect neurons from damage or degeneration.
Antitumor or Cytotoxic Activity
Benzothiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the treatment of cancer.
α-Glucosidase Inhibitor Activity
A library of 5-chloro-2-aryl benzo[d]thiazole derivatives was synthesized and examined for their α-glucosidase inhibitor activity . α-Glucosidase inhibitors are used in the treatment of type 2 diabetes.
Mechanism of Action
Target of Action
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine, also known as N-benzyl-4-(methylsulfanyl)-1,3-benzothiazol-2-amine, is a compound that has been studied for its potential biological activities Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with targets related to the mycobacterium tuberculosis pathogen
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the mycobacterium tuberculosis pathogen
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may have effects at the molecular and cellular levels related to the inhibition of the mycobacterium tuberculosis pathogen
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFNHJWDAUZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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